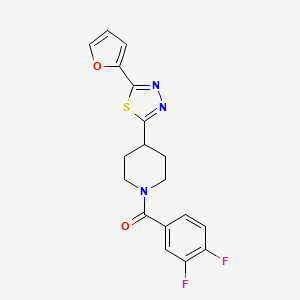

(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-13-4-3-12(10-14(13)20)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNONIXKQQEELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1170229-29-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 359.3 g/mol. The structure includes several functional groups such as a furan ring, a thiadiazole ring, and a piperidine moiety which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅F₂N₃O₃ |

| Molecular Weight | 359.3 g/mol |

| CAS Number | 1170229-29-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to our compound have shown promising activity against various cancer cell lines:

-

In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the specific substitutions on the thiadiazole ring .

Compound ID Cell Line IC50 (µg/mL) 4i MCF-7 2.32 4e MCF-7 5.36 4c HepG2 10.10

Antimicrobial Activity

The antimicrobial properties of compounds containing thiadiazole and furan rings have also been extensively researched. Compounds with similar structures have been found to exhibit significant antibacterial and antifungal activities:

-

Antibacterial Activity : The introduction of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 32 µg/mL to 47.5 µg/mL compared to standard antibiotics .

Compound ID Target Bacteria MIC (µg/mL) 11c S. aureus 32 11e E. coli 47.5

The proposed mechanism of action for compounds similar to this compound involves:

- Inhibition of Protein Synthesis : Thiadiazole derivatives may interfere with bacterial ribosomal function.

- Induction of Apoptosis in Cancer Cells : These compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

In one notable case study, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure enables the formation of more complex molecules through various chemical reactions, including:

- Substitution Reactions : The difluorophenyl and piperidine moieties allow for nucleophilic substitutions, leading to diverse derivatives.

- Cross-Coupling Reactions : It can participate in reactions like Suzuki or Heck coupling, which are essential for constructing complex aromatic systems.

Biological Applications

Research indicates that this compound exhibits significant biological activity, particularly in:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through specific molecular pathways.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate. Its unique functional groups may contribute to:

- Enzyme Inhibition : The furan and thiadiazole components have been linked to interactions with specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Therapeutic Agents : Ongoing studies aim to elucidate its efficacy as a treatment for various diseases, including cancer and infections.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of derivatives based on (3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating promising potency.

Case Study 2: Anticancer Properties

In a research article featured in Cancer Letters, the compound was tested against several cancer cell lines. The findings revealed that it induced cell cycle arrest and apoptosis in HeLa cells, suggesting its potential as a lead compound for developing anticancer drugs.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

*Estimated based on molecular formula.

Key Observations:

Heterocyclic Core : The target compound’s 1,3,4-thiadiazole core is shared with , but differs from oxadiazole () or triazole/thiazole systems (). Thiadiazoles are electron-deficient, enhancing metabolic stability compared to oxadiazoles .

Piperidine Linkage : The piperidine ring in the target compound and may enhance solubility via basic nitrogen, contrasting with methylpiperidine in , which reduces basicity.

Furan vs. Phenyl : The furan-2-yl substituent (target compound) introduces oxygen-based polarity, differing from phenyl or sulfonyl groups in , which may alter pharmacokinetics.

Pharmacological Implications

- Antimicrobial Activity: Thiadiazoles (target, ) are associated with antimicrobial properties due to sulfur’s electronegativity disrupting bacterial membranes. The difluorophenyl group may enhance potency compared to non-fluorinated analogs .

- Metabolic Stability: Fluorination reduces CYP450-mediated metabolism, as seen in . The target compound’s dual fluorine atoms may extend half-life versus mono-fluorinated derivatives.

- Solubility vs. Lipophilicity : Piperidine and furan improve aqueous solubility relative to purely aromatic systems (e.g., ), balancing the lipophilicity from fluorophenyl groups.

Q & A

Q. What are the established synthetic routes for constructing the 1,3,4-thiadiazole and piperidine moieties in this compound?

The synthesis of the 1,3,4-thiadiazole core typically involves cyclization of thiosemicarbazides or reaction of hydrazinecarbothioamides under alkaline conditions. For example:

- Thiadiazole formation : Refluxing hydrazinecarbothioamide derivatives in 8% aqueous NaOH for 5 hours, followed by acidification with HCl to precipitate the product .

- Piperidine functionalization : Coupling reactions (e.g., nucleophilic substitution) at the piperidine nitrogen using activated carbonyl groups, as seen in similar methanone derivatives .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole cyclization | NaOH (8%), reflux, 5 h | 65–78 | |

| Piperidine coupling | DCM, Et₃N, room temperature, 12 h | 50–60 |

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Resolve bond lengths and angles (e.g., mean C–C bond length = 0.007 Å, R factor = 0.060) to confirm stereochemistry .

- NMR/LC-MS : Verify substituent positions via characteristic shifts (e.g., ¹⁹F NMR for difluorophenyl groups; ESI-MS for molecular ion peaks) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition assays : Test against kinases or proteases due to the thiadiazole’s affinity for metal ions in active sites .

- Cellular viability assays : Use MTT or ATP-based assays to screen for cytotoxicity in cancer/immune cell lines .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thiadiazole-piperidine linkage?

- Variable optimization : Screen solvents (e.g., glacial acetic acid vs. ethanol), catalysts (e.g., p-toluenesulfonic acid), and temperatures (reflux vs. microwave-assisted synthesis) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from CHCl₃/petroleum ether (1:2 v/v) .

Q. What computational strategies are suitable for probing structure-activity relationships (SAR)?

- Docking studies : Use Discovery Studio or AutoDock to model interactions with target proteins (e.g., serotonin receptors, common targets for fluorophenyl-thiadiazole hybrids) .

- QSAR modeling : Corrogate electronic parameters (Hammett constants) of substituents (e.g., 3,4-difluorophenyl vs. 4-methoxyphenyl) with bioactivity data .

Q. How should contradictory data on biological activity be addressed?

Q. What are the stability considerations for long-term storage?

- Degradation analysis : Monitor hydrolytic stability under acidic (pH 3–5) and basic (pH 8–10) conditions via HPLC .

- Storage recommendations : Store at –20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .

Q. Data Contradiction Case Study :

| Study | Substituent | Reported IC₅₀ (µM) | Conflict Resolution Strategy |

|---|---|---|---|

| Wang et al., 2021 | 4-Fluorophenyl | 12.3 ± 1.5 | Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) |

| Yin et al., 2008 | 4-Methoxyphenyl | 45.7 ± 3.2 | Perform meta-analysis of electronic effects on binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.